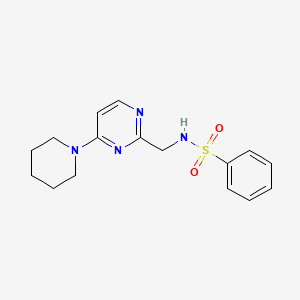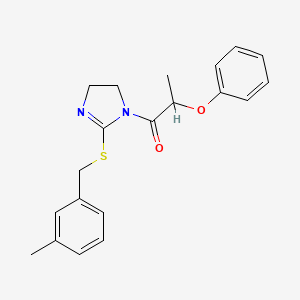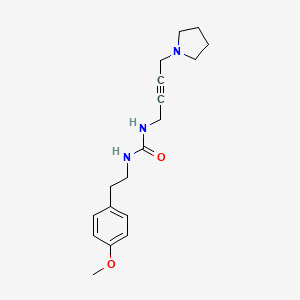
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a pyrrolidinyl group, and a butynyl group connected through a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of 4-methoxyphenethylamine with an appropriate acylating agent to form the corresponding amide.
Introduction of the Butynyl Group: The amide intermediate is then subjected to a coupling reaction with a butynyl halide under basic conditions to introduce the butynyl group.
Formation of the Pyrrolidinyl Intermediate: The butynyl intermediate is reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinyl derivative.
Urea Formation: Finally, the pyrrolidinyl derivative is treated with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The butynyl group can be reduced to a butenyl or butyl group under hydrogenation conditions.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea.
Reduction: Formation of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-en-1-yl)urea or 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxyphenethyl group may facilitate binding to certain receptors or enzymes, while the pyrrolidinyl and butynyl groups may modulate the compound’s overall activity and selectivity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea: Lacks the triple bond, which may affect its reactivity and biological activity.
1-(4-Hydroxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.
1-(4-Methoxyphenethyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea: Contains a piperidinyl group instead of a pyrrolidinyl group, which may influence its binding affinity and selectivity.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-17-8-6-16(7-9-17)10-12-20-18(22)19-11-2-3-13-21-14-4-5-15-21/h6-9H,4-5,10-15H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJMTXGARBYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2798390.png)
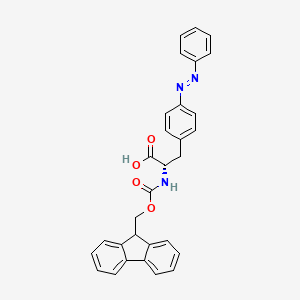
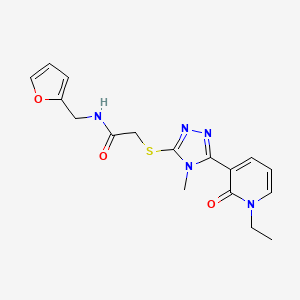
![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2798402.png)

![2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2798405.png)
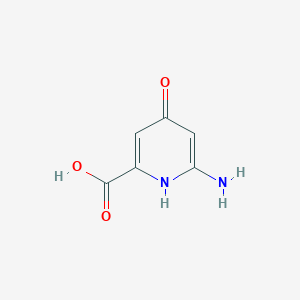
![N-[(4-chlorophenyl)(cyano)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2798407.png)
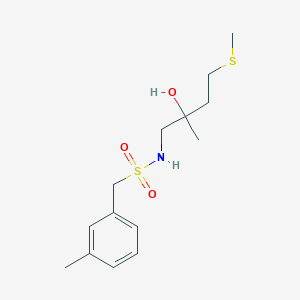
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)
